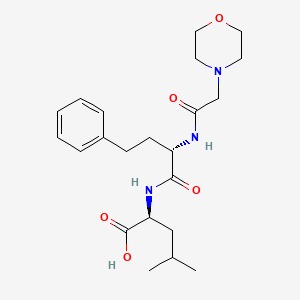
Carfilzomib Impurity 14
描述
Carfilzomib Impurity 14 is a degradation product of Carfilzomib, a second-generation proteasome inhibitor used in the treatment of relapsed and refractory multiple myeloma . Carfilzomib is a synthetic tetra peptide epoxy ketone and an analogue of epoxomicin, a natural product that inhibits the proteasome . The impurity is formed during the synthesis and degradation of Carfilzomib under various stress conditions .
作用机制
Target of Action:
Carfilzomib Impurity 14 is a proteasome inhibitor. Specifically, it selectively binds to the N-terminal threonine-containing active sites of the 20S proteasome, which is the proteolytic core particle within the 26S proteasome . The proteasome plays a crucial role in mediating various cellular processes by maintaining optimal levels of intracellular proteins required for cell cycle progression, apoptosis, and normal cellular functions.
Mode of Action:
This compound irreversibly inhibits the proteasome by binding to its active sites. This inhibition disrupts protein degradation, leading to several downstream effects:
生化分析
Biochemical Properties
Carfilzomib Impurity 14, as a degradation product of Carfilzomib, may share some of its biochemical properties. Carfilzomib is known to inhibit the proteasome, a complex that degrades unneeded or damaged proteins within the cell . This inhibition affects various biochemical reactions and interacts with several biomolecules within the cell .
Cellular Effects
Carfilzomib, the parent compound, has been shown to cause changes in cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that this compound may have similar effects.
Molecular Mechanism
Carfilzomib exerts its effects at the molecular level by binding irreversibly to the proteasome, inhibiting its function . This leads to an accumulation of proteins within the cell, affecting various cellular processes .
Temporal Effects in Laboratory Settings
Carfilzomib has been subjected to forced degradation under various conditions, resulting in the formation of several degradation products .
Metabolic Pathways
Carfilzomib is known to affect the ubiquitin-proteasome pathway, a crucial pathway for protein degradation in cells .
Subcellular Localization
Given that Carfilzomib targets the proteasome, which is located in the nucleus and the cytoplasm of cells , it’s plausible that this compound may also be found in these locations.
准备方法
Carfilzomib Impurity 14 is typically formed during the forced degradation of Carfilzomib under neutral, acid, base, oxidative, thermal, and photolytic stress conditions as per ICH guidelines . The degradation products are separated using UPLC (Ultra Performance Liquid Chromatography) and identified by high-resolution mass spectrometry and nuclear magnetic resonance . Industrial production methods for Carfilzomib involve the synthesis of intermediates, which may carry forward impurities like this compound .
化学反应分析
Carfilzomib Impurity 14 undergoes various chemical reactions, including:
Oxidation: The impurity can be formed through oxidative stress conditions.
Hydrolysis: Base hydrolysis is a common reaction leading to the formation of this compound.
Fragmentation: Major fragmentation ions include 672.4101, 402.2382, 289.1544, 261.1595, and 100.0760.
Common reagents and conditions used in these reactions include neutral, acidic, and basic environments, as well as oxidative and thermal stress . The major products formed from these reactions are various degradation products, including this compound .
科学研究应用
Carfilzomib Impurity 14 is primarily used in pharmaceutical research for:
Product Development: It helps in understanding the stability and degradation pathways of Carfilzomib.
Quality Control: It is used in method validation and stability studies to ensure the purity of Carfilzomib.
Identification of Unknown Impurities: It aids in the identification and characterization of unknown impurities in Carfilzomib formulations.
相似化合物的比较
Carfilzomib Impurity 14 can be compared with other degradation products of Carfilzomib, such as DP-1 and DP-2 . Similar compounds include:
This compound is unique due to its specific formation during the degradation of Carfilzomib and its distinct chemical structure .
属性
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O5/c1-16(2)14-19(22(28)29)24-21(27)18(9-8-17-6-4-3-5-7-17)23-20(26)15-25-10-12-30-13-11-25/h3-7,16,18-19H,8-15H2,1-2H3,(H,23,26)(H,24,27)(H,28,29)/t18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTVUOBKTNVUSS-OALUTQOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC1=CC=CC=C1)NC(=O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC1=CC=CC=C1)NC(=O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396006-47-5 | |
| Record name | PR-413 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396006475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PR-413 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YMT66EB0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


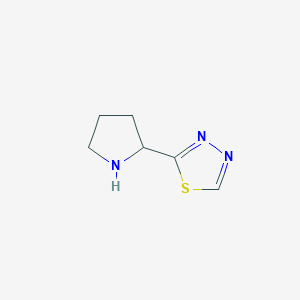

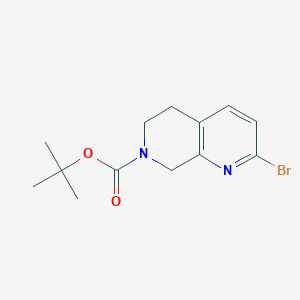
![Octahydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B3321877.png)
![1,1-Difluoro-5-azaspiro[2.5]octane](/img/structure/B3321885.png)
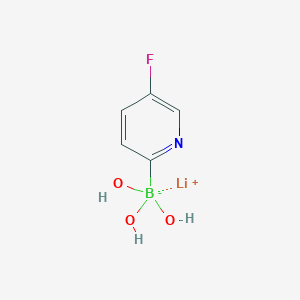
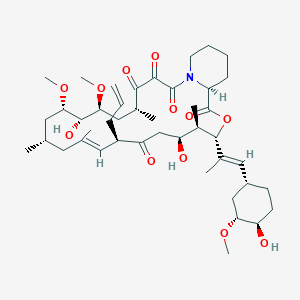
![N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide](/img/structure/B3321909.png)
![7-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321910.png)
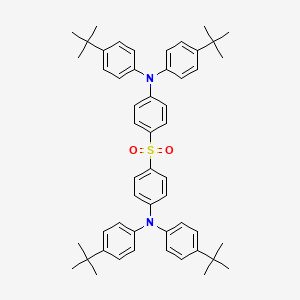
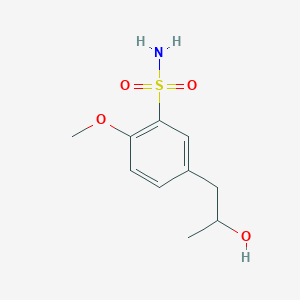
![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3321956.png)
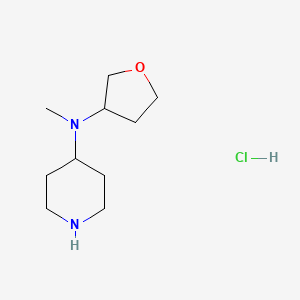
![tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate](/img/structure/B3321963.png)
